molecular formula C25H27N5O5 B3325749 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid CAS No. 2206825-87-6

5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid

Cat. No.: B3325749
CAS No.: 2206825-87-6
M. Wt: 477.5
InChI Key: JYXZVSMVCZWUPI-UHFFFAOYSA-N
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Description

The compound 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid (hereafter referred to as the target compound) is a pyrazolo[3,4-c]pyridine derivative with a pentanoic acid side chain. Its structure features:

  • A pyrazolo[3,4-c]pyridine core with a 7-oxo group and a 4,5-dihydro ring system.
  • A 4-methoxyphenyl substituent at position 1 of the pyrazole ring.
  • A carbamoyl group at position 3 of the pyridine ring.
  • A pentanoic acid chain linked via an amino group to the para-position of a phenyl ring attached to the pyridine core.

This compound is synthesized through hydrolysis of ester intermediates under basic conditions (e.g., NaOH in MeOH-H₂O), followed by acidification to yield the carboxylic acid moiety .

Properties

IUPAC Name

5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-35-19-11-9-18(10-12-19)30-23-20(22(28-30)24(26)33)13-15-29(25(23)34)17-7-5-16(6-8-17)27-14-3-2-4-21(31)32/h5-12,27H,2-4,13-15H2,1H3,(H2,26,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXZVSMVCZWUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)O)C(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206825-87-6
Record name Apixaban open ring acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CZ96X7Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25H26N6O6
  • Molecular Weight : 506.52 g/mol
  • CAS Number : 2206825-87-6
  • Purity : >98% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazolo[3,4-c]pyridine derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa, MCF7, and HCT116.

  • Mechanism of Action :
    • These compounds often induce apoptosis in cancer cells by inhibiting key cell cycle regulators such as CDK2 and CDK9. The inhibition of these cyclin-dependent kinases leads to cell cycle arrest and increased apoptosis rates .
    • In vitro assays showed that certain derivatives induced early and late apoptosis in HeLa cells with significant efficacy compared to controls .
  • Case Study Findings :
    • A study involving a series of pyrazolo[3,4-b]pyridines found that compounds with specific substitutions exhibited enhanced anticancer activity. For example, derivatives with para-hydroxy substitutions on phenyl rings showed improved efficacy against cancer cell lines .
CompoundCell LineApoptosis Rate (%)IC50 (µM)
9aHeLa42.1910.5
14gMCF722.8912.0
14gHCT11626.7111.8

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Research on related compounds indicates that they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

  • Inhibitory Studies :
    • Preliminary studies have shown that certain pyrazole derivatives can significantly inhibit COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Mechanism :
    • The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural characteristics:

  • Substituents on the Phenyl Rings : Variations in substituents on the phenyl rings can significantly impact both anticancer and anti-inflammatory activities.
  • Pyrazolo[3,4-c]pyridine Core : The presence of the pyrazolo[3,4-c]pyridine moiety is essential for its biological efficacy.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several pyrazolo-pyridine and pyrimidine derivatives. Key analogs include:

(a) 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid
  • Differences: Replaces the pentanoic acid chain with a carboxylic acid directly attached to the pyridine core.
  • Impact: Reduced solubility due to the absence of the flexible pentanoic acid chain. Bioactivity may differ due to altered binding interactions .
(b) 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile
  • Differences : Features a pyrazolo[4,3-d]pyrimidine core with a 4-fluorophenyl group and a nitrile substituent.
  • Impact : The fluorophenyl group enhances metabolic stability, while the nitrile may engage in polar interactions absent in the target compound .
(c) 3-[(2-Benzyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)sulfonyl]benzonitrile
  • Differences: Contains a sulfonylbenzonitrile group instead of the carbamoyl-pentanoic acid chain.

Bioactivity and Structure-Activity Relationships (SAR)

  • Carbamoyl Group : The carbamoyl moiety in the target compound may enhance binding to enzymes or receptors via hydrogen bonding, a feature absent in analogs with nitrile or sulfonyl groups .
  • Methoxyphenyl Substituent: The 4-methoxy group improves lipophilicity and membrane permeability compared to non-substituted phenyl rings in analogs like those with 4-fluorophenyl groups .
  • Pentanoic Acid Chain: This chain likely improves solubility and pharmacokinetics (e.g., absorption) compared to shorter-chain carboxylic acid derivatives .
Table 1: Key Structural and Functional Comparisons
Compound Core Structure Key Substituents Solubility Profile Potential Bioactivity
Target Compound Pyrazolo[3,4-c]pyridine Carbamoyl, pentanoic acid Moderate-High Enzyme inhibition
6-(4-Iodophenyl)...-3-carboxylic Acid Pyrazolo[3,4-c]pyridine Carboxylic acid Low-Moderate Anti-inflammatory
5-Butylamino...-3-carbonitrile Pyrazolo[4,3-d]pyrimidine Fluorophenyl, nitrile Low Kinase inhibition
3-[(2-Benzyl...]benzonitrile Pyrazolo[3,4-c]pyridine Sulfonylbenzonitrile Low Protease inhibition

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound would cluster with other pyrazolo-pyridines but diverge due to its unique side chain. For example:

  • Tanimoto Index : ~0.75 with pyrazolo[3,4-c]pyridine analogs (high core similarity).
  • Dice Index: ~0.65 with pentanoic acid-containing compounds (moderate functional group similarity) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and what are critical reaction intermediates?

  • Methodological Answer : The synthesis involves cyclocondensation and nucleophilic substitution. For example, pyrazole intermediates can be prepared via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by coupling with a 4-methoxyphenyl group. Hydrolysis of ester intermediates (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) under basic conditions yields carboxylic acid derivatives. Key steps include optimizing reaction time and temperature to avoid byproducts .
  • Characterization : Use 1^1H/13^13C NMR to confirm substituent positions and LC-MS for purity assessment (>95%) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons from the 4-methoxyphenyl group at δ 6.8–7.2 ppm), while 13^13C NMR confirms carbonyl (C=O) and carbamoyl (CONH2_2) groups .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (pyridinone C=O) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ for C24_{24}H25_{25}N5_5O5_5) .

Q. How can solubility and stability be assessed during preclinical studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis spectroscopy.
  • Stability : Use accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction yields reported across studies?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s quantum chemical calculations can predict optimal conditions (e.g., solvent polarity, catalyst loading) to minimize side reactions. Compare computed activation energies with experimental yields to validate models .
  • Case Study : If yields vary due to competing ring-closure mechanisms, transition-state analysis can guide solvent selection (e.g., DMF vs. THF) .

Q. What strategies address discrepancies in reported biological activity (e.g., IC50_{50} values)?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time). For instance, inconsistencies in kinase inhibition assays may arise from ATP concentration differences.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., pyrazolo[3,4-c]pyridine derivatives) to isolate substituent effects .

Q. How can AI-driven platforms optimize large-scale synthesis and purity?

  • Methodological Answer : Integrate COMSOL Multiphysics for reaction simulation and machine learning (ML) for parameter optimization. For example:

  • Process Control : Use ML to predict impurity profiles based on temperature gradients and stirring rates.
  • Smart Laboratories : Implement real-time HPLC feedback to adjust reagent flow rates autonomously .

Q. What mechanistic insights explain the compound’s selectivity for specific molecular targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carbamoyl group and hydrophobic interactions with the 4-methoxyphenyl moiety.
  • Mutagenesis Studies : Validate computational predictions by testing activity against mutant proteins (e.g., alanine scanning of binding pockets) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid

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